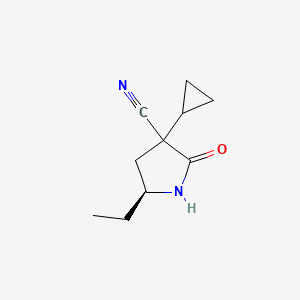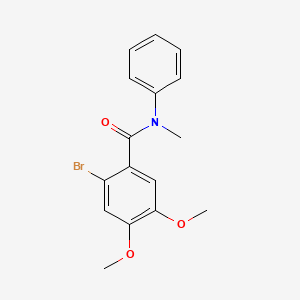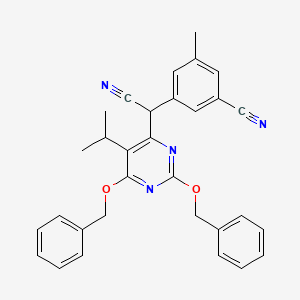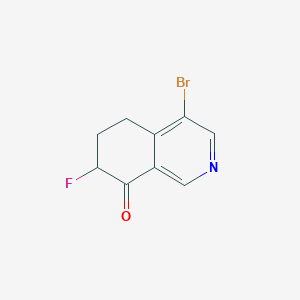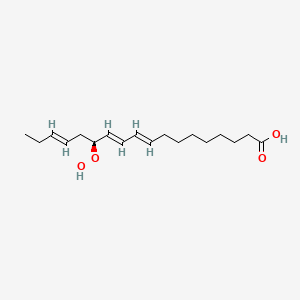
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid is a hydroperoxide derivative of octadecatrienoic acid. This compound is notable for its role in various biochemical processes and its potential applications in scientific research. It is characterized by the presence of multiple double bonds and a hydroperoxide functional group, which contribute to its reactivity and biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid typically involves the oxidation of linolenic acid. The process can be carried out using various oxidizing agents, such as hydrogen peroxide or molecular oxygen, in the presence of catalysts like lipoxygenases. The reaction conditions, including temperature, pH, and solvent, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of biocatalysts, such as enzymes, can enhance the selectivity and efficiency of the industrial synthesis.
化学反応の分析
Types of Reactions
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid undergoes various chemical reactions, including:
Oxidation: The hydroperoxide group can be further oxidized to form different products.
Reduction: The compound can be reduced to form hydroxyl derivatives.
Substitution: The hydroperoxide group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen. Catalysts such as lipoxygenases are often used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Various nucleophiles can be used to substitute the hydroperoxide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include hydroxyl derivatives, epoxides, and other oxidized or reduced forms of the original compound. These products can have distinct biological activities and applications.
科学的研究の応用
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study oxidation and reduction reactions.
Biology: The compound is involved in the study of lipid peroxidation and its effects on cellular processes.
Medicine: Research on this compound contributes to understanding the role of lipid peroxides in diseases such as cancer and cardiovascular disorders.
Industry: It is used in the development of antioxidants and other bioactive compounds.
作用機序
The mechanism of action of (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid involves its interaction with cellular components, leading to the formation of reactive oxygen species (ROS). These ROS can induce oxidative stress, affecting various cellular pathways and molecular targets. The compound’s hydroperoxide group is key to its reactivity and biological effects.
類似化合物との比較
Similar Compounds
(13S)-13-Hydroxyoctacosa-9,11,15-trienoic acid methyl ester: This compound shares structural similarities but differs in the presence of a hydroxyl group instead of a hydroperoxide group
Linolenic acid: The precursor to (9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid, it lacks the hydroperoxide functional group.
Uniqueness
This compound is unique due to its hydroperoxide group, which imparts distinct reactivity and biological activity. This makes it a valuable compound for studying oxidative processes and developing bioactive molecules.
特性
分子式 |
C18H30O4 |
|---|---|
分子量 |
310.4 g/mol |
IUPAC名 |
(9E,11E,13S,15E)-13-hydroperoxyoctadeca-9,11,15-trienoic acid |
InChI |
InChI=1S/C18H30O4/c1-2-3-11-14-17(22-21)15-12-9-7-5-4-6-8-10-13-16-18(19)20/h3,7,9,11-12,15,17,21H,2,4-6,8,10,13-14,16H2,1H3,(H,19,20)/b9-7+,11-3+,15-12+/t17-/m0/s1 |
InChIキー |
UYQGVDXDXBAABN-XQQGBOTMSA-N |
異性体SMILES |
CC/C=C/C[C@@H](/C=C/C=C/CCCCCCCC(=O)O)OO |
正規SMILES |
CCC=CCC(C=CC=CCCCCCCCC(=O)O)OO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


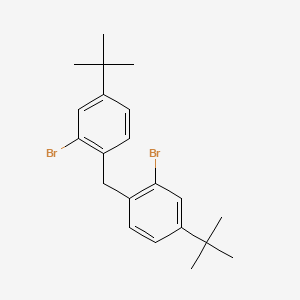
![5-[(4-Bromophenoxy)methyl]-3-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899496.png)
![3-[3-[3-(Dibenzylamino)phenyl]-2-(2-methyl-1,3-dioxolan-2-yl)pentanoyl]-4-phenyl-1,3-oxazolidin-2-one](/img/structure/B13899504.png)
![tert-butyl 3-[tert-butyl(dimethyl)silyl]oxy-6-oxo-3,3a,5,6a-tetrahydro-2H-furo[3,2-b]pyrrole-4-carboxylate](/img/structure/B13899511.png)
![(2R)-1-[3-fluoro-2-(trifluoromethyl)pyridin-4-yl]propan-2-amine](/img/structure/B13899513.png)
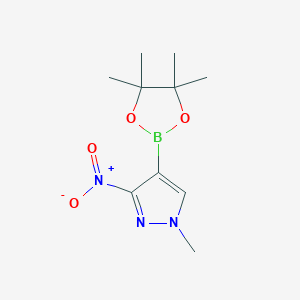
![methyl 4-[[[(2S)-2-amino-3,3-dimethylbutanoyl]amino]methyl]benzoate](/img/structure/B13899529.png)

